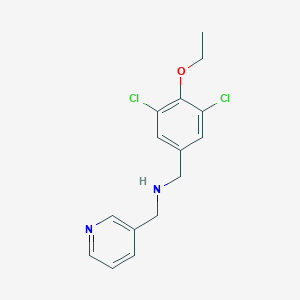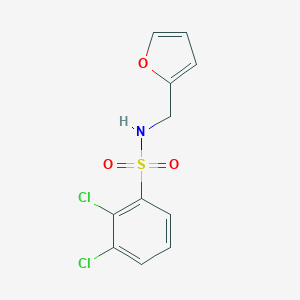
1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine, also known as DSP-4, is a selective neurotoxin that specifically targets noradrenergic neurons in the central nervous system. DSP-4 has been extensively studied for its potential use in scientific research as a tool for investigating the role of noradrenergic neurons in various physiological and pathological conditions.
作用机制
1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine selectively targets noradrenergic neurons in the central nervous system by binding to the norepinephrine transporter, leading to the internalization and subsequent destruction of these neurons. The mechanism of action of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine is similar to that of other neurotoxins that target specific neuronal populations, such as 6-hydroxydopamine, which selectively targets dopaminergic neurons.
Biochemical and Physiological Effects:
The depletion of noradrenergic neurons by 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine can lead to a range of biochemical and physiological effects, depending on the specific brain region and neuronal population affected. Some of the effects that have been observed include:
1. Increased anxiety-like behavior: Noradrenergic depletion in the amygdala, a brain region involved in emotional processing, has been shown to lead to increased anxiety-like behavior in animal models.
2. Impaired memory and cognition: Noradrenergic depletion in the hippocampus, a brain region involved in memory and cognition, has been shown to impair spatial learning and memory in animal models.
3. Alterations in drug addiction-related behavior: Noradrenergic depletion in the ventral tegmental area, a brain region involved in drug addiction, has been shown to alter drug-seeking behavior in animal models.
实验室实验的优点和局限性
The use of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine in scientific research has several advantages and limitations. Some of the advantages include:
1. Selective depletion of noradrenergic neurons: 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine is a highly selective neurotoxin that specifically targets noradrenergic neurons, allowing researchers to investigate the role of these neurons in various physiological and pathological conditions.
2. Reversibility of effects: The effects of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion are reversible, allowing researchers to investigate the potential for recovery and regeneration of noradrenergic neurons.
Some of the limitations of using 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine in scientific research include:
1. Potential off-target effects: Although 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine is highly selective for noradrenergic neurons, there is a potential for off-target effects on other neuronal populations.
2. Species-specific effects: The effects of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion can vary between different species, making it important to carefully consider the choice of animal model in experimental design.
未来方向
There are several future directions for research involving 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine, including:
1. Investigating the role of noradrenergic neurons in neurodegenerative diseases: Noradrenergic neurons have been implicated in various neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease, and 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion may provide a useful tool for investigating the role of these neurons in disease pathogenesis.
2. Developing new neurotoxins for selective neuronal depletion: The development of new neurotoxins that selectively target other neuronal populations could provide valuable tools for investigating the role of these neurons in various physiological and pathological conditions.
3. Investigating the potential for regeneration of noradrenergic neurons: The reversibility of the effects of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion raises the possibility of using this neurotoxin to investigate the potential for regeneration and recovery of noradrenergic neurons in various conditions.
合成方法
The synthesis of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine involves several chemical reactions, starting with the preparation of 3,5-dichloro-4-ethoxybenzaldehyde, followed by the conversion of this compound to 1-(3,5-dichloro-4-ethoxyphenyl)-2-nitroethylene. The final step involves the reduction of the nitro group to an amine using sodium borohydride, resulting in the formation of 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine.
科学研究应用
1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine has been widely used in scientific research to selectively deplete noradrenergic neurons in the central nervous system, allowing researchers to investigate the role of these neurons in various physiological and pathological conditions. Some of the areas of research where 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine has been used include:
1. Stress and anxiety: Studies have shown that 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion can lead to increased anxiety-like behavior in animal models, suggesting a potential role for noradrenergic neurons in regulating stress and anxiety.
2. Memory and cognition: Noradrenergic neurons have been implicated in various aspects of memory and cognition, and 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion has been used to study the role of these neurons in these processes.
3. Drug addiction: Noradrenergic neurons have been shown to play a role in drug addiction, and 1-(3,5-dichloro-4-ethoxyphenyl)-N-(pyridin-3-ylmethyl)methanamine-induced noradrenergic depletion has been used to investigate the mechanisms underlying drug addiction.
属性
分子式 |
C15H16Cl2N2O |
|---|---|
分子量 |
311.2 g/mol |
IUPAC 名称 |
N-[(3,5-dichloro-4-ethoxyphenyl)methyl]-1-pyridin-3-ylmethanamine |
InChI |
InChI=1S/C15H16Cl2N2O/c1-2-20-15-13(16)6-12(7-14(15)17)10-19-9-11-4-3-5-18-8-11/h3-8,19H,2,9-10H2,1H3 |
InChI 键 |
FUFYXUXETRUXRB-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC2=CN=CC=C2)Cl |
规范 SMILES |
CCOC1=C(C=C(C=C1Cl)CNCC2=CN=CC=C2)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-Benzo[1,3]dioxol-5-ylmethyl-4-ethoxy-benzenesulfonamide](/img/structure/B275444.png)
![2-[(4-Ethoxyphenyl)carbamoyl]terephthalic acid](/img/structure/B275446.png)


![2,5-dichloro-N-[3-(morpholin-4-yl)propyl]benzenesulfonamide](/img/structure/B275458.png)
![N-{4-[(2-ethyl-6-methylphenyl)sulfamoyl]phenyl}acetamide](/img/structure/B275460.png)


![N-[(furan-2-yl)methyl]-4-methoxynaphthalene-1-sulfonamide](/img/structure/B275469.png)

![N-[(Z)-[5-(3,4-dimethyl-5-nitrophenyl)furan-2-yl]methylideneamino]-3-methyl-2-[(2-thiophen-2-ylacetyl)amino]butanamide](/img/structure/B275474.png)
![N-(biphenyl-4-ylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanamine](/img/structure/B275476.png)
![N-[3-bromo-5-methoxy-4-(pyridin-3-ylmethoxy)benzyl]cyclopropanamine](/img/structure/B275477.png)